Melting Point Elevation Relative to Non-Fluorinated Naphthalene Methanol Baseline
The target compound exhibits a significantly higher melting point (approximately 95 °C) compared to the non-fluorinated analog 1-naphthalenemethanol (61–63 °C), a difference of +32 to +34 °C [1]. This elevation is consistent with the increased molecular weight and enhanced intermolecular interactions imparted by the trifluoromethyl group, facilitating crystalline isolation and purification under ambient laboratory conditions. In contrast, the 2-(trifluoromethyl) isomer does not exhibit a clearly defined melting point in available supplier data, suggesting a lower-melting or liquid form . The solid, well-defined melting point of the 1,8-isomer simplifies handling, storage, and gravimetric dispensing in parallel synthesis and high-throughput experimentation workflows.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | ~95 °C |
| Comparator Or Baseline | 1-Naphthalenemethanol: 61–63 °C; 2-(Trifluoromethyl)naphthalene-8-methanol: not reported (likely liquid) |
| Quantified Difference | +32 to +34 °C vs. 1-naphthalenemethanol; discrete solid vs. undefined liquid state vs. 2-isomer |
| Conditions | Standard pressure; supplier-reported values |
Why This Matters
A well-defined, elevated melting point ensures straightforward purification and accurate stoichiometric handling, reducing procurement risk for solid-form screening libraries.
- [1] Kuujia.com. Cas no 1261452-95-2 (1-(Trifluoromethyl)naphthalene-8-methanol). Product page. Accessed 2026. View Source
